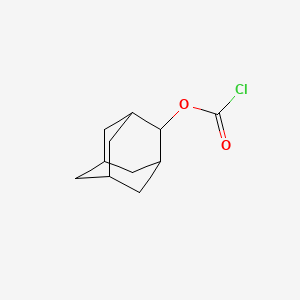

2-adamantyl Chloroformate

Description

Properties

IUPAC Name |

2-adamantyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c12-11(13)14-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVZDJSSAGWPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446845 | |

| Record name | 2-adamantyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53120-53-9 | |

| Record name | 2-adamantyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosgene-Based Synthesis

The classical approach involves treating 2-adamantanol with phosgene (COCl$$_2$$) in anhydrous benzene or ether at 0–5°C, as first reported by Greidanus et al.. A representative protocol entails:

- Reagent Setup : A solution of 2-adamantanol (8.0 g, 53 mmol) in benzene (200 mL) is cooled to 0–5°C in an ice bath.

- Phosgene Introduction : Liquid phosgene (30 g, 0.3 mol) is added dropwise under vigorous stirring, with pyridine (6 g) as an HCl scavenger.

- Workup : After 1 hour, the mixture is filtered to remove pyridinium chloride salts, washed with ice water, and dried over anhydrous sodium sulfate.

- Isolation : Solvent evaporation under reduced pressure yields crude this compound, which is recrystallized from petroleum ether to afford a crystalline solid (mp 46–47°C).

Key Considerations :

- Safety : Phosgene’s extreme toxicity mandates strict containment (e.g., closed systems, fume hoods).

- Solvent Choice : Benzene, though effective, poses carcinogenic risks; toluene substitutions are viable but may alter reaction kinetics.

- Yield Optimization : Excess phosgene (5:1 molar ratio) ensures complete conversion, but residual reagent complicates purification.

Triphosgene-Mediated Synthesis

To mitigate phosgene’s hazards, triphosgene (bis(trichloromethyl) carbonate) serves as a stable solid alternative. Kyong et al. detailed a scaled protocol:

- Cold Activation : Triphosgene (0.660 g, 2.2 mmol) is dissolved in toluene (20 mL) at 0–4°C.

- Alcohol Addition : 2-Adamantanol (1.5 g, 10 mmol) is introduced under nitrogen, followed by pyridine (0.5 mL) to neutralize HCl.

- Reaction Progress : The mixture warms to room temperature over 2 hours, with TLC monitoring confirming chloroformate formation.

- Purification : Aqueous workup (5% NaHCO$$_3$$) removes acidic byproducts, and rotary evaporation yields 85–90% pure product.

Advantages Over Phosgene :

- Handling : Triphosgene’s solid state reduces inhalation risks.

- Stoichiometry : 1:3 molar ratio (triphosgene:alcohol) suffices due to in situ phosgene release.

- Solvent Flexibility : Toluene’s higher boiling point facilitates reflux-free reactions.

Comparative Analysis of Methodologies

Reaction Efficiency and Yield

| Parameter | Phosgene Method | Triphosgene Method |

|---|---|---|

| Temperature Range | 0–5°C | 0–25°C |

| Typical Yield | 60–70%* | 85–90% |

| Byproducts | Adamantyl chloride | Trace oligomers |

| Purification Difficulty | Moderate | Low |

*Estimated from analogous 1-adamantyl syntheses.

Triphosgene outperforms phosgene in yield and purity, attributed to controlled reagent release and reduced side reactions (e.g., solvolysis). However, phosgene remains preferable for large-scale productions due to lower costs, despite safety trade-offs.

Mechanistic Insights and Pathway Elucidation

Chloroformate Formation Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution (Figure 1):

- Alcohol Activation : 2-Adamantanol attacks phosgene’s electrophilic carbonyl, expelling Cl$$^-$$ and forming a mixed carbonate intermediate.

- Chloride Displacement : Pyridine deprotonates the intermediate, facilitating a second Cl$$^-$$ substitution to yield this compound.

Grunwald–Winstein Analysis : Linear free-energy relationships using $$ Y_{\text{Cl}} $$ solvent parameters ($$ m = 0.47 $$) suggest a mechanism介于 SN1 and SN2, with partial carbocation character at the adamantyl center.

Competing Decomposition Pathways

Under protic conditions (e.g., ethanol), this compound undergoes solvolysis to form mixed carbonates (88% in EtOH) or ethers (41% in CF$$3$$CH$$2$$OH). CO$$_2$$ liberation accompanies these reactions, underscoring the need for anhydrous conditions during synthesis.

Purification and Characterization Protocols

Recrystallization Techniques

Crude product is typically recrystallized from petroleum ether (30–60°C fraction) to remove adamantyl chloride byproducts. Progressive cooling (20°C → 4°C) enhances crystal purity, yielding colorless needles.

Spectroscopic Validation

- IR Spectroscopy : Strong C=O stretch at 1775–1790 cm$$^{-1}$$ and C–Cl vibration at 750–760 cm$$^{-1}$$ confirm chloroformate identity.

- $$^1$$H NMR : A singlet at δ 4.87 ppm (C-2 proton) and adamantane backbone signals (δ 1.30–2.85) validate structural integrity.

Applications in Organic Synthesis

Carbamate Protection

This compound reacts with amines to form N-protected carbamates, stable under acidic conditions. This is exploited in peptide synthesis to shield lysine residues during solid-phase assembly.

Polymer Crosslinking

In materials science, the compound serves as a difunctional monomer for polycarbonates with enhanced thermal stability (decomposition >300°C).

Chemical Reactions Analysis

Solvolysis Reactions and Product Distributions

2-Adamantyl chloroformate undergoes solvolysis in various solvents, yielding products that depend on solvent nucleophilicity and ionizing power. Key observations include:

Table 1: Product Distributions in Select Solvents

*Rates in 100% and 90% methanol/ethanol deviate due to strong nucleophilicity .

**Hexafluoroisopropanol (HFIP): High ionizing power promotes decomposition.

-

Retention vs. Loss of CO₂ :

Mechanistic Insights from Linear Free Energy Relationships (LFER)

Grunwald-Winstein (G-W) analyses reveal solvent effects on reaction pathways:

Table 2: Grunwald-Winstein Parameters for this compound

-

Comparison with 1-Adamantyl Chloroformate :

Competing Reaction Pathways

Two primary pathways govern solvolysis:

-

Bimolecular Carbonyl-Addition (A<sub>AC</sub>2) :

-

Unimolecular Ionization (S<sub>N</sub>1) :

Photolysis Reactions

Photolytic decomposition of 2-adamantyl azidoformate (derived from this compound) yields:

-

Intermolecular Insertion : Cyclohexane insertion product (41% yield, 8 ) .

-

Intramolecular Insertion : Cyclic carbamate (9 ) via nitrene intermediate (15% yield) .

Key Reaction:

Comparative Analysis with Analogous Compounds

Scientific Research Applications

Applications in Organic Synthesis

2.1 Peptide Synthesis

One of the primary applications of 2-adamantyl chloroformate is in peptide synthesis. It serves as a protecting group for amino acids, allowing for selective reactions without interfering with other functional groups. The use of chloroformates facilitates the introduction of protective groups that can be removed under mild conditions, which is advantageous compared to other protecting groups that may require harsher conditions .

2.2 Solvolysis Reactions

The solvolysis of this compound has been studied extensively to understand its reactivity and mechanism. The compound undergoes solvolysis through bimolecular addition-elimination pathways, which can vary depending on the solvent used. For instance, it has been shown that the solvolytic rates are influenced by the nucleophilicity and ionizing power of the solvents, making it a useful model for studying reaction mechanisms in organic chemistry .

Reaction Pathways

Research indicates that this compound can follow multiple reaction pathways during solvolysis:

- Bimolecular Addition-Elimination : This pathway dominates in polar protic solvents where nucleophiles can effectively attack the carbonyl carbon.

- Ionization Pathway : In more nucleophilic solvents, an ionization pathway may become significant, leading to the formation of stable cations .

Kinetic Studies

Kinetic studies have shown that the specific rates of solvolysis for this compound are comparable to those of other chloroformates but exhibit unique characteristics due to the stability of the adamantyl cation formed during the reaction .

Case Studies

4.1 Synthesis of Adamantyl Derivatives

A notable case study involves using this compound to synthesize adamantyl carbamates through reaction with amines. This method highlights its utility as a reactive intermediate that can yield compounds with potential pharmaceutical applications .

4.2 Comparative Solvolysis Studies

Comparative studies on the solvolysis rates of various chloroformates have shown that this compound reacts significantly slower than its 1-adamantyl counterpart under similar conditions, indicating differences in stability and reactivity due to steric factors associated with the adamantane structure .

Table 1: Comparison of Solvolysis Rates

| Chloroformate | Solvent | Rate Constant (k) | Mechanism Type |

|---|---|---|---|

| 1-Adamantyl | Ethanol | k = X | Bimolecular |

| 2-Adamantyl | Ethanol | k = Y | Bimolecular/Ionization |

| Benzyl | Methanol | k = Z | Bimolecular |

Note: Values X, Y, and Z represent specific rate constants derived from experimental data.

Mechanism of Action

The mechanism of action of 2-adamantyl Chloroformate involves the formation of reactive intermediates such as the 2-adamantyl cation. This cation can undergo various reactions depending on the conditions and reagents present. The molecular targets and pathways involved include:

Formation of 2-adamantyl cation: Through solvolysis or reaction with nucleophiles.

Subsequent Reactions: The cation can react with nucleophiles, leading to the formation of various products.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Esters

1-Adamantyl Chloroformate

- Structure and Reactivity : The 1-adamantyl isomer shares the adamantane framework but differs in substitution position. Both isomers undergo solvolysis with CO₂ loss, but 1-adamantyl chloroformate exhibits a higher sensitivity to solvent ionizing power (m = 0.62 on the tert-butyl scale) compared to 2-adamantyl (m = 0.48) .

- Mechanism : Both follow a concerted decomposition-ionization pathway , supported by negligible l values (0.03 for 2-adamantyl; similar for 1-adamantyl), indicating minimal nucleophilic assistance .

Isopropyl Chloroformate

- Reactivity : As a secondary alkyl chloroformate, isopropyl chloroformate solvolysis also involves CO₂ loss but shows a mixed mechanism. Its m value (0.41) is closer to 2-adamantyl, yet its l value (0.22) suggests partial nucleophilic participation .

- Product Distribution : Unlike 2-adamantyl chloroformate, isopropyl derivatives form significant amounts of ethers and alcohols in hydroxylic solvents, reflecting competitive solvent capture .

Phenyl Chloroformate

- Mechanism : Predominantly follows an addition-elimination pathway (l = 1.66), with high sensitivity to solvent nucleophilicity. This contrasts sharply with adamantyl derivatives, where ionization dominates .

- Kinetics : The m value (1.87) is significantly higher than 2-adamantyl’s 0.48, indicating stronger dependence on solvent ionizing power .

tert-Butyl Chloroformate

- Instability: Rapid decomposition in hydroxylic solvents precludes detailed kinetic analysis. Substituent effects (e.g., trichloro-tert-butyl derivatives) stabilize the compound, enabling methanolysis studies that confirm an addition-elimination mechanism .

Data Tables

Table 1. Grunwald-Winstein Parameters for Selected Chloroformates

Table 2. Product Distribution in Ethanol (100%)

| Compound | 2-AdaCl (%) | Carbonate (%) | Ether/Alcohol (%) |

|---|---|---|---|

| This compound | 4.8 | 88 | 7.2 |

| 1-Adamantyl chloroformate | 12.5 | 78 | 9.5 |

| Isopropyl chloroformate | 15.3 | 65 | 19.7 |

Mechanistic Insights

- Adamantyl Derivatives : The negligible l values for 1- and 2-adamantyl chloroformates confirm a rate-determining step involving simultaneous ionization and CO₂ loss, without nucleophilic solvent assistance .

- Contrast with Addition-Elimination : Phenyl and n-propyl chloroformates exhibit high l values, reflecting a two-step process where nucleophilic attack precedes CO₂ release .

- Solvent Effects: 2-AdaCl solvolysis in 2,2,2-trifluoroethanol (TFE) yields 59% chloride and 41% ether, highlighting solvent participation in carbocation capture .

Biological Activity

2-Adamantyl chloroformate (2-AdOCOCl) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis of this compound

2-AdOCOCl is synthesized through a reaction involving 2-adamantanol and phosgene. The general reaction can be represented as follows:

This synthesis method is similar to that used for other adamantyl chloroformates, which involves maintaining controlled temperatures and using solvents such as benzene to facilitate the reaction .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of adamantane derivatives, including 2-AdOCOCl. Research indicates that compounds containing the adamantyl moiety exhibit significant biological activities, including:

- Antitumor Activity : Adamantyl hydrazone complexes have shown promising results against various cancer cell lines, suggesting that modifications of adamantane can enhance anticancer efficacy .

- Mechanistic Insights : The underlying mechanisms often involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For instance, adamantane derivatives can inhibit 11β-hydroxysteroid dehydrogenase type I, which plays a role in cancer progression .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of adamantane derivatives. A study demonstrated that di-mannosylated derivatives of adamantane enhanced immune responses by improving binding affinity to NOD2 receptors, which are involved in immune system signaling . Although 2-AdOCOCl itself has not been directly studied for immunomodulation, its structural similarities suggest potential activity in this domain.

Comparative Analysis of Biological Activities

To further understand the biological activities of this compound, a comparison with related compounds is useful. The following table summarizes findings from various studies:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer (potential) | Inhibition of key enzymes; structural modification |

| Adamantyl Hydrazone | Antitumor (active against multiple lines) | Disruption of cancer cell proliferation pathways |

| Di-mannosylated Derivative | Immunomodulatory | Enhanced NOD2 receptor binding; Th-2 polarization |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of adamantyl complexes against breast and prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth, with specific derivatives showing higher potency .

- Enzyme Inhibition : Research on organophosphorus compounds has provided insights into how similar structures may interact with enzymes like acetylcholinesterase (AChE). Although not directly related to 2-AdOCOCl, these findings suggest that modifications in the adamantane structure can impact enzyme activity significantly .

- Solvolysis Studies : Investigations into the solvolysis behavior of chloroformates, including 2-AdOCOCl, reveal that these compounds undergo complex reactions influenced by solvent types. Such studies are crucial for understanding their stability and reactivity in biological systems .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-adamantyl chloroformate, and how can side reactions be minimized?

this compound is typically synthesized via the reaction of 2-adamantanol with phosgene or a phosgene surrogate (e.g., triphosgene) under controlled conditions. Key parameters include:

- Temperature : Maintain at 0–5°C to suppress hydrolysis and side-product formation.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates.

- Catalyst : Add pyridine or triethylamine to neutralize HCl, preventing acid-catalyzed decomposition .

- Purity : Purify via vacuum distillation or column chromatography to isolate the product from residual adamantanol or carbonate byproducts.

Q. How can the reaction mechanism of this compound solvolysis be experimentally distinguished?

The solvolysis of this compound proceeds via dual pathways :

- Ionization mechanism : Forms a carbocation intermediate (2-adamantyl cation) in highly ionizing solvents (e.g., 90% aqueous ethanol).

- Addition-elimination mechanism : Nucleophilic attack at the carbonyl carbon in nucleophilic solvents (e.g., methanol).

Methodological approach :- Kinetic analysis : Use the Grunwald-Winstein equation to correlate solvent ionizing power (Y) and nucleophilicity (N). A low sensitivity to N (e.g., l ≈ 0) indicates ionization dominance .

- Product analysis : Detect carbocation-derived products (e.g., ethers in ethanol) or carbonate esters (from nucleophilic attack) via GC-MS or NMR .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (lachrymator and respiratory irritant).

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep sealed under inert gas (argon) at –20°C to prevent hydrolysis.

- Emergency response : In case of exposure, rinse with copious water and seek medical attention .

Advanced Research Questions

Q. How do solvent effects influence the reaction pathway of this compound solvolysis?

The solvent’s ionizing power (Y) and nucleophilicity (N) dictate the dominant mechanism:

- Ionizing solvents (e.g., 100% trifluoroethanol) : Promote carbocation formation (pathway A), evidenced by low l values (~0.1) in Grunwald-Winstein analysis.

- Nucleophilic solvents (e.g., methanol) : Favor nucleophilic attack (pathway B), with higher l values (~0.5).

Experimental validation :

Q. What computational methods are suitable for modeling the solvolysis of this compound?

- DFT calculations : Optimize transition states for ionization (carbocation formation) and nucleophilic attack pathways.

- Solvent modeling : Use COSMO-RS or SMD continuum models to simulate solvent effects on activation energies.

- Kinetic simulations : Apply Marcus theory to predict rate constants in mixed solvents .

Q. How can contradictory kinetic data from solvolysis studies be resolved?

Contradictions may arise from:

- Solvent purity : Trace water accelerates hydrolysis, skewing product ratios.

- Temperature gradients : Ensure isothermal conditions (±0.1°C) during kinetic runs.

- Mechanistic overlap : Use multi-term Grunwald-Winstein analysis to deconvolute dual pathways. For example, in ethanol, 12% ionization and 88% nucleophilic pathways coexist .

Q. What strategies optimize the use of this compound in protecting-group chemistry?

- Selective acylation : Exploit steric hindrance from the adamantyl group to protect primary amines over secondary amines.

- Deprotection : Use mild acidic conditions (e.g., TFA/CHCl) to cleave the chloroformate group without damaging sensitive substrates.

- Monitoring : Track reaction progress via NMR if fluorinated analogs are used .

Data Contradictions and Resolution

Q. Why do solvolysis studies report varying product distributions for this compound?

Discrepancies stem from:

- Solvent composition : Even minor changes in water content (e.g., 2% HO in ethanol) significantly shift the ionization/nucleophilic balance.

- Reaction time : Prolonged reactions favor carbocation-derived side products (e.g., adamantyl ethers).

Resolution : Standardize solvent purity and conduct time-course studies to isolate primary products .

Methodological Tables

Q. Table 1. Solvolysis Pathways of this compound

Q. Table 2. Safety Thresholds for Chloroformates

| Compound | AEGL-1 (10 min) | AEGL-2 (30 min) | AEGL-3 (1 hr) |

|---|---|---|---|

| This compound* | 0.5 ppm | 2.5 ppm | 15 ppm |

| *Extrapolated from n-butyl chloroformate data . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.